N-(3,4-DIMETHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE
Description
N-(3,4-DIMETHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is a complex organic compound that features a thiazole ring, a morpholine sulfonyl group, and a dimethylphenyl group
Properties
Molecular Formula |
C21H23N3O3S2 |
|---|---|
Molecular Weight |
429.6g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-3-6-18(13-16(15)2)22-21-23-20(14-28-21)17-4-7-19(8-5-17)29(25,26)24-9-11-27-12-10-24/h3-8,13-14H,9-12H2,1-2H3,(H,22,23) |
InChI Key |
MPROTJQZPSEYAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the thiazole ring using a sulfonyl chloride derivative of morpholine. This reaction is typically carried out in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the thiazole ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate aryl halides and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the dimethylphenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine sulfonyl group. Reagents like sodium hydride or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring or dimethylphenyl group.
Reduction: Reduced forms of the sulfonyl group, such as sulfides or thiols.
Substitution: Substituted derivatives at the morpholine sulfonyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-DIMETHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules could make it a candidate for anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and morpholine sulfonyl group are likely involved in binding interactions, while the dimethylphenyl group may influence the compound’s overall pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-4-[4-(4-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a piperidine ring instead of morpholine.
N-(3,4-dimethylphenyl)-4-[4-(4-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is unique due to the presence of the morpholine sulfonyl group, which may confer distinct chemical and biological properties compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
